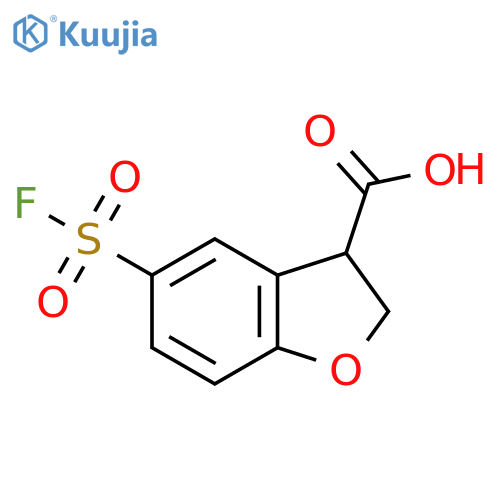

Cas no 2295485-44-6 (5-(fluorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid)

2295485-44-6 structure

商品名:5-(fluorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid

5-(fluorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-(fluorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid

- 2295485-44-6

- EN300-1584536

-

- インチ: 1S/C9H7FO5S/c10-16(13,14)5-1-2-8-6(3-5)7(4-15-8)9(11)12/h1-3,7H,4H2,(H,11,12)

- InChIKey: GRSUOTIDLXIPSO-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC2=C(C=1)C(C(=O)O)CO2)(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 245.99982266g/mol

- どういたいしつりょう: 245.99982266g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 387

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 89Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

5-(fluorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1584536-10000mg |

5-(fluorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid |

2295485-44-6 | 10000mg |

$4545.0 | 2023-09-24 | ||

| Enamine | EN300-1584536-0.5g |

5-(fluorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid |

2295485-44-6 | 0.5g |

$1180.0 | 2023-06-04 | ||

| Enamine | EN300-1584536-100mg |

5-(fluorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid |

2295485-44-6 | 100mg |

$930.0 | 2023-09-24 | ||

| Enamine | EN300-1584536-1000mg |

5-(fluorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid |

2295485-44-6 | 1000mg |

$1057.0 | 2023-09-24 | ||

| Enamine | EN300-1584536-50mg |

5-(fluorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid |

2295485-44-6 | 50mg |

$888.0 | 2023-09-24 | ||

| Enamine | EN300-1584536-0.05g |

5-(fluorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid |

2295485-44-6 | 0.05g |

$1032.0 | 2023-06-04 | ||

| Enamine | EN300-1584536-0.25g |

5-(fluorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid |

2295485-44-6 | 0.25g |

$1131.0 | 2023-06-04 | ||

| Enamine | EN300-1584536-250mg |

5-(fluorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid |

2295485-44-6 | 250mg |

$972.0 | 2023-09-24 | ||

| Enamine | EN300-1584536-500mg |

5-(fluorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid |

2295485-44-6 | 500mg |

$1014.0 | 2023-09-24 | ||

| Enamine | EN300-1584536-5000mg |

5-(fluorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid |

2295485-44-6 | 5000mg |

$3065.0 | 2023-09-24 |

5-(fluorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid 関連文献

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

2295485-44-6 (5-(fluorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid) 関連製品

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬